molecular formula C11H14O4 B3015650 Methyl 4-ethoxy-3-methoxybenzoate CAS No. 3535-24-8

Methyl 4-ethoxy-3-methoxybenzoate

Cat. No. B3015650
CAS RN: 3535-24-8
M. Wt: 210.229
InChI Key: HVLQOCXAZMSAPT-UHFFFAOYSA-N
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Description

“Methyl 4-ethoxy-3-methoxybenzoate” is a chemical compound with the molecular formula C11H14O4 . It is a derivative of benzoic acid, which is commonly used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of K2CO3 and acetone . The reaction is carried out at 65°C for 24 hours .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with ethoxy and methoxy functional groups attached to the benzene ring . The exact positions of these groups on the benzene ring can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions due to the presence of the ester functional group. For instance, it can participate in hydrolysis reactions to form carboxylic acids and alcohols . It can also undergo reactions with amines to form amides .

Scientific Research Applications

  • Photostabilizer Properties : Methyl salicylate and related compounds like methyl 2-methoxybenzoate and methyl 4-hydroxybenzoate have been studied for their ability to generate and quench singlet molecular oxygen, a property important in photostabilization. These compounds are used as dopant agents against O2(1Δg)-mediated degradation in photoprotected materials (Soltermann et al., 1995).

  • Thermochemical Properties : Research has focused on understanding the structural and thermochemical properties of methyl methoxybenzoates, including their combustion and vaporization enthalpies. These studies are crucial for understanding the stability and reactivity of these compounds (Flores et al., 2019).

  • Antioxidant Activity : Compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate have been synthesized and evaluated for their antioxidant activities, spectroscopic, electronic, and thermodynamic properties. These studies contribute to the development of new materials with potential biological applications (Medetalibeyoglu, 2021).

  • Biodegradation Studies : Investigations into the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida show how these compounds can be biodegraded, which is important for understanding their environmental impact and potential biotechnological applications (Bernhardt et al., 1973).

  • Metabolic Pathways in Bacteria : Studies have been conducted on the metabolism of methoxybenzoic acids by anaerobic bacteria. These findings are significant for understanding microbial pathways that can influence the environmental fate of these compounds (Deweerd et al., 1988).

  • Synthesis and Characterization : Research on the synthesis of various derivatives of methoxybenzoates, including their structural elucidation, is crucial for the development of new compounds with potential industrial and pharmacological applications. This includes studies on the synthesis of compounds like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and related compounds (Wang Yu, 2008).

Safety and Hazards

As with all chemicals, “Methyl 4-ethoxy-3-methoxybenzoate” should be handled with care. Users should avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future research directions for “Methyl 4-ethoxy-3-methoxybenzoate” could involve exploring its potential applications in organic synthesis and materials science. Its reactivity and the presence of functional groups make it a promising candidate for the synthesis of complex organic molecules .

properties

IUPAC Name

methyl 4-ethoxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQOCXAZMSAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 25.0 g (137 mmol) methyl vanillate, 38.87 g (274 mmol) potassium carbonate, 500 ml DMF, and 16.5 ml (206 mmol) ethyl iodide was heated to 100° C. under N2. At 2.5 hours, cooled and removed solids. Stripped solvent, and partitioned between water and methylene chloride. Stripped solvent and dried in vacuo, giving 25.85 g of white solid: mass spectrum (EI m/e): M=210.0.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.87 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl vanillate (6.376 g, 35 mmol), bromoethane (4.359 g, 40 mmol), and K2CO3 (5.528 g, 40 mmol) in DMF (40 mL) was heated at 70° C. for 2 hours. The reaction mixture was quenched with water, filtered, washed with water, and dried under vacuum with P2O5 to give methyl 4-ethoxy-3-methoxybenzoate as white solid (7.123 g, 97%). 1H NMR (300 MHz, CDCl3) δ 7.66 (dd, 1H), 7.55 (d, 1H), 6.88 (d, 1H), 4.17 (q, 2H), 3.93 (s, 3H), 3.89 (s, 3H), 1.50 (t, 3H); LC-MS (ESI) m/z 211 (M+H)+.
Quantity
6.376 g
Type
reactant
Reaction Step One
Quantity
4.359 g
Type
reactant
Reaction Step One
Name
Quantity
5.528 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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